molecular formula C6H4N2O5 B1215509 3,4-Dinitrophenol CAS No. 577-71-9

3,4-Dinitrophenol

Cat. No.: B1215509
CAS No.: 577-71-9
M. Wt: 184.11 g/mol
InChI Key: AKLOLDQYWQAREW-UHFFFAOYSA-N
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Description

3,4-Dinitrophenol is an organic compound with the molecular formula C6H4N2O5. It is a yellow crystalline solid that is soluble in organic solvents and aqueous alkaline solutions. This compound is a member of the dinitrophenols family, which are known for their use in various industrial applications, including as intermediates in the synthesis of dyes, explosives, and pesticides .

Biochemical Analysis

Biochemical Properties

3,4-Dinitrophenol acts as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. By collapsing the proton motive force, this compound effectively uncouples oxidative phosphorylation, leading to increased oxygen consumption and heat production. The compound interacts with various enzymes and proteins involved in the electron transport chain, including ATP synthase, which is inhibited by the loss of the proton gradient .

Cellular Effects

The effects of this compound on cells are profound. By uncoupling oxidative phosphorylation, it increases the metabolic rate and oxygen consumption of cells. This leads to elevated heat production and can cause hyperthermia at high doses. The disruption of ATP synthesis affects various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism. Cells may exhibit increased glycolysis to compensate for the reduced efficiency of ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the inner mitochondrial membrane and facilitating proton transport. This action dissipates the electrochemical gradient required for ATP synthesis. The compound does not directly inhibit any specific enzyme but rather disrupts the overall process of oxidative phosphorylation. This leads to a decrease in ATP levels and an increase in metabolic rate as cells attempt to generate energy through alternative pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, there is a rapid increase in metabolic rate and heat production. Over time, the stability of the compound and its degradation products can influence its efficacy and toxicity. Long-term exposure to this compound can lead to sustained metabolic stress and potential cellular damage due to prolonged uncoupling of oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can increase metabolic rate and promote weight loss. At higher doses, it can cause severe hyperthermia, organ damage, and even death. The threshold for toxic effects varies among different species and individual animals, making it challenging to establish a safe dosage range .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation. By uncoupling the electron transport chain from ATP synthesis, it affects the overall metabolic flux and energy balance within cells. The compound interacts with enzymes and cofactors involved in the electron transport chain, leading to increased oxygen consumption and altered metabolite levels .

Transport and Distribution

Within cells, this compound is transported across membranes primarily through passive diffusion due to its lipophilic nature. It can accumulate in various tissues, particularly those with high metabolic activity, such as the liver and muscles. The distribution of this compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its uncoupling effects. The compound’s lipophilic nature allows it to integrate into the inner mitochondrial membrane, facilitating proton transport and disrupting the proton gradient. This subcellular localization is critical for its role in uncoupling oxidative phosphorylation and altering cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid, which introduces nitro groups at the 3 and 4 positions of the benzene ring. The reaction is typically carried out under controlled conditions to ensure the selective nitration of the phenol .

Industrial Production Methods: In an industrial setting, this compound is produced by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a temperature range of 50-60°C to achieve optimal yields. The product is then purified through recrystallization from suitable solvents .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium dithionite, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed:

Mechanism of Action

3,4-Dinitrophenol exerts its effects by uncoupling oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing proton leakage and reducing the efficiency of ATP synthesis .

Properties

IUPAC Name

3,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLOLDQYWQAREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206407
Record name 3,4-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-71-9
Record name 3,4-Dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dinitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dinitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DINITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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